molecular formula C20H26N4 B2541212 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900898-53-5

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2541212
CAS No.: 900898-53-5
M. Wt: 322.456
InChI Key: KJOCTQBYIZJGPY-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Scientific Research Applications

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many pyrazolopyrimidines have been studied for their biological activity, particularly in the field of medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the interest in pyrazolopyrimidines in the field of medicinal chemistry, it’s possible that future research could explore its potential use as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a β-ketoester can lead to the formation of the pyrazole ring, which is then further reacted with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Indole derivatives: Similar in their aromatic nature and biological activities.

    Imidazole derivatives: Known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 5-tert-butyl-2-methyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substituents, which can significantly influence its chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-13(2)21-17-12-16(20(4,5)6)22-19-18(14(3)23-24(17)19)15-10-8-7-9-11-15/h7-13,21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCTQBYIZJGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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